molecular formula C9H15BrF2N2O3 B15238221 Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate

Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate

Cat. No.: B15238221
M. Wt: 317.13 g/mol
InChI Key: LGQPXGWTFUETNV-UHFFFAOYSA-N
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Description

Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H15BrF2N2O3. This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and carbamate functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine and fluorine atoms.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with biological molecules, particularly proteins and enzymes. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

Properties

Molecular Formula

C9H15BrF2N2O3

Molecular Weight

317.13 g/mol

IUPAC Name

tert-butyl N-[2-[(2-bromo-2,2-difluoroacetyl)amino]ethyl]carbamate

InChI

InChI=1S/C9H15BrF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

LGQPXGWTFUETNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Br

Origin of Product

United States

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